
2-Chloro-N,N-dipropylpyridin-4-amine
Descripción general
Descripción
Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are often used in pharmaceuticals and chemical synthesis .
Synthesis Analysis
The synthesis of amines can be achieved through several methods, including the reduction of nitriles, amides, and nitro compounds . Alkylation of alkyl halides with ammonia or other amines can also be used .Molecular Structure Analysis
Amines have a nitrogen atom with a lone pair of electrons, making them bases and nucleophiles . The nitrogen can form up to three bonds with other atoms or groups, resulting in primary, secondary, or tertiary amines .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also react with acids to form amine salts .Physical and Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have strong, often unpleasant, odors . Amines can participate in hydrogen bonding, which affects their boiling points and solubility .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
- Catalytic Applications in Olefin Polymerization : 2-Aminopyridine derivatives have been used in the synthesis of octahedral group 4 metal complexes, showing significant activity as precatalysts in alpha-olefin oligo- and polymerization. This demonstrates their potential in enhancing the efficiency of polymerization processes (Fuhrmann et al., 1996).
Synthesis of Bioactive and Medicinally Important Compounds
- Synthesis of 2-Aminopyridines for Chemical and Biological Applications : The development of new methods for the synthesis of 2-aminopyridines, which serve as key structural cores in bioactive natural products and medicinally important compounds, highlights their significance in the synthesis of organic materials (Bolliger et al., 2011).
Material Science and Polymer Synthesis
- Efficient Polymer Synthesis : A study on aromatic amine ligands and copper(I) chloride catalyst systems revealed that 4-aminopyridine/Cu(I) catalyst system is highly efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), due to its high basicity and less steric hindrance, which facilitates fast polymerization rates (Kim et al., 2018).
Molecular Structure Analysis
- Analysis of Molecular Structure Using Aminopyridines : Aminopyridine derivatives have been used to study the structure of oligosaccharides by tagging reducing end sugars, demonstrating their utility in molecular analysis and structural determination (Hase et al., 1978).
Organic Synthesis and Chemical Modifications
- Amination Reactions for Organic Synthesis : Research on the amination of aryl halides using copper catalysis has shown efficient methods to convert bromopyridine into aminopyridine, emphasizing the role of aminopyridines in facilitating chemical transformations and synthesizing compounds of interest in medicinal chemistry (Lang et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-N,N-dipropylpyridin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block in the biosynthesis of long-chain fatty acids .
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it .
Biochemical Pathways
The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid metabolism pathway . By binding to the enzyme, the compound may inhibit the production of malonyl-CoA, thereby affecting the synthesis of long-chain fatty acids .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on fatty acid metabolism due to its interaction with the acetyl-CoA carboxylase enzyme . The compound has demonstrated moderate antimicrobial activity, indicating that it may affect the growth and survival of certain bacteria .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Chloro-N,N-dipropylpyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways, affecting the overall biochemical processes within the cell.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of acetyl-CoA carboxylase by binding to its active site . This inhibition results in a decrease in fatty acid synthesis, thereby affecting the overall metabolic processes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of metabolic enzymes, thereby affecting cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit specific enzymes without causing significant adverse effects. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase, influencing the synthesis of fatty acids . The compound can also affect the levels of various metabolites, thereby altering the overall metabolic flux within the cell. These interactions highlight the compound’s role in regulating key metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . This localization is crucial for its biochemical activity, as it enables the compound to interact with target enzymes and proteins effectively.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it ensures that the compound reaches its target sites within the cell, thereby exerting its biochemical effects.
Propiedades
IUPAC Name |
2-chloro-N,N-dipropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUTVGAUUDRHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


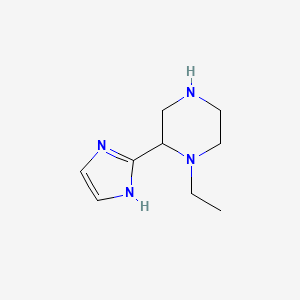
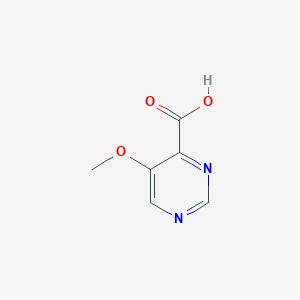
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
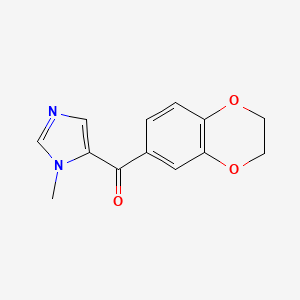
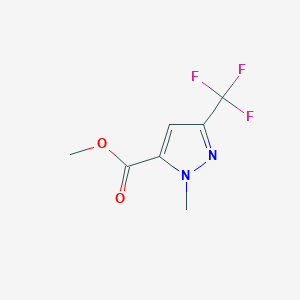


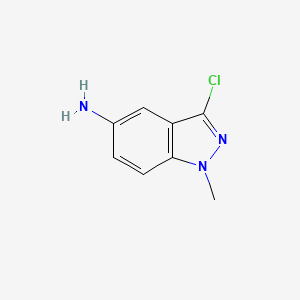


![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)

